molecular formula C14H14O2 B7590497 4'-Hydroxy-[1,1'-biphenyl]-2-ethanol

4'-Hydroxy-[1,1'-biphenyl]-2-ethanol

Cat. No.: B7590497
M. Wt: 214.26 g/mol
InChI Key: WWVBTMRBXDXSKF-UHFFFAOYSA-N
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Description

4’-Hydroxy-[1,1’-biphenyl]-2-ethanol is an organic compound that belongs to the biphenyl family It is characterized by the presence of a hydroxyl group attached to one of the phenyl rings and an ethanol group attached to the other

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxy-[1,1’-biphenyl]-2-ethanol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the esterification of 4’-hydroxy-[1,1’-biphenyl]-4-carboxylic acid using methanol and concentrated sulfuric acid as a catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing advanced catalytic systems to ensure high yield and purity. The process may also include steps for purification and characterization using techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions: 4’-Hydroxy-[1,1’-biphenyl]-2-ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4’-Hydroxy-[1,1’-biphenyl]-2-ethanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Hydroxy-[1,1’-biphenyl]-2-ethanol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of epidermal growth factor receptor tyrosine kinase by binding to an allosteric site. This interaction leads to the disruption of signaling pathways involved in cell proliferation and survival, ultimately causing cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

  • 4’-Hydroxy-[1,1’-biphenyl]-4-carbohydrazide
  • 4’-Hydroxy-[1,1’-biphenyl]-3-carboxylic acid
  • 4-Bromo-4’-hydroxybiphenyl

Comparison: 4’-Hydroxy-[1,1’-biphenyl]-2-ethanol is unique due to its specific hydroxyl and ethanol functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[2-(2-hydroxyethyl)phenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c15-10-9-11-3-1-2-4-14(11)12-5-7-13(16)8-6-12/h1-8,15-16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVBTMRBXDXSKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCO)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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